

Application Notes: (+)-SHIN1 Cellular Assay for HCT-116 Cells

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10818792

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These application notes provide a detailed protocol for assessing the cellular activity of **(+)-SHIN1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2, in the human colorectal carcinoma cell line HCT-116.

Introduction

(+)-SHIN1 is a small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine, which provides one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules.[3] In cancer cells, which often have a high demand for nucleotide biosynthesis to support rapid proliferation, SHMT enzymes are frequently overexpressed.[1] By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** disrupts the one-carbon supply, leading to an impairment of DNA synthesis and subsequent cell cycle arrest and inhibition of cell growth. This makes **(+)-SHIN1** a valuable tool for studying cancer metabolism and a potential therapeutic agent. The HCT-116 cell line is a widely used model for colorectal cancer research and is sensitive to disruptions in metabolic pathways.

Data Presentation

The following table summarizes the quantitative data for **(+)-SHIN1** activity in HCT-116 cells based on published literature.

Parameter	Cell Line	Value	Notes	Reference
IC ₅₀ (Growth Inhibition)	HCT-116 (Wild-Type)	870 nM	Half-maximal inhibitory concentration for cell growth.	
IC ₅₀ (Growth Inhibition)	HCT-116 (SHMT2 knockout)	< 50 nM	Demonstrates potent inhibition of the remaining SHMT1 isoform.	
Inactive Enantiomer Activity	HCT-116 (Wild-Type)	No significant effect up to 30 µM	The enantiomer, (-)-SHIN1, shows no growth inhibition.	
Effective Concentration (Metabolic Assays)	HCT-116 (Wild-Type)	5 - 10 µM	Concentrations used for observing significant changes in metabolite levels.	
Treatment Duration	HCT-116 (Wild-Type)	24 - 72 hours	Typical incubation times for viability and metabolic assays.	

Experimental Protocols

HCT-116 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HCT-116 cells to ensure they are healthy and in the logarithmic growth phase prior to experimentation.

Materials:

- HCT-116 cell line (ATCC CCL-247)

- McCoy's 5A Medium (or DMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- L-Glutamine
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- **Complete Growth Medium Preparation:** Prepare McCoy's 5A medium supplemented with 10% FBS and 2 mM L-glutamine. Penicillin-Streptomycin can be added to a final concentration of 100 U/mL and 100 µg/mL, respectively, to prevent bacterial contamination.
- **Cell Thawing and Plating:** Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
- **Cell Maintenance:** Culture cells in a humidified incubator at 37°C with 5% CO₂.
- **Subculturing (Passaging):** When cells reach 80-90% confluency, aspirate the medium, wash the cell monolayer with sterile PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for a few minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-plate at a suitable split ratio (e.g., 1:4 to 1:8) into new flasks.

Cell Viability Assay (MTS/SRB-based)

This protocol describes how to measure the dose-dependent effect of **(+)-SHIN1** on HCT-116 cell proliferation and viability.

Materials:

- HCT-116 cells in logarithmic growth phase
- Complete growth medium
- **(+)-SHIN1** stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Sulforhodamine B (SRB) assay reagents
- Microplate reader

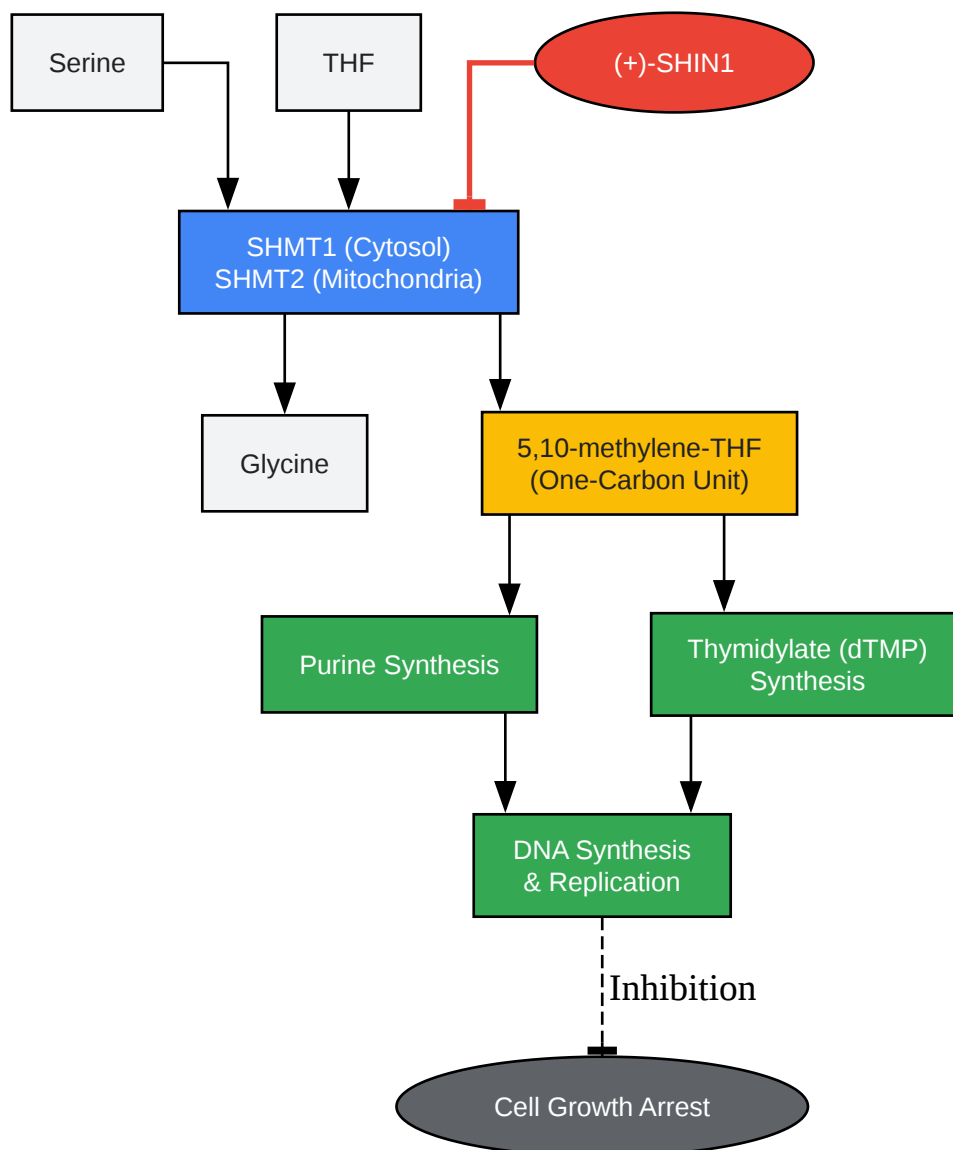
Procedure:

- **Cell Seeding:** Harvest HCT-116 cells using trypsin and resuspend in complete growth medium. Count the cells and adjust the density. Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.
- **Incubation:** Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
- **Compound Preparation and Treatment:** Prepare a serial dilution of **(+)-SHIN1** in complete growth medium from the stock solution. A suggested final concentration range is 1 nM to 30 µM. Also prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest **(+)-SHIN1** concentration.
- **Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **(+)-SHIN1** or the vehicle control.**
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

- Viability Measurement (MTS): Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). Plot the normalized viability against the log of the **(+)-SHIN1** concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizations

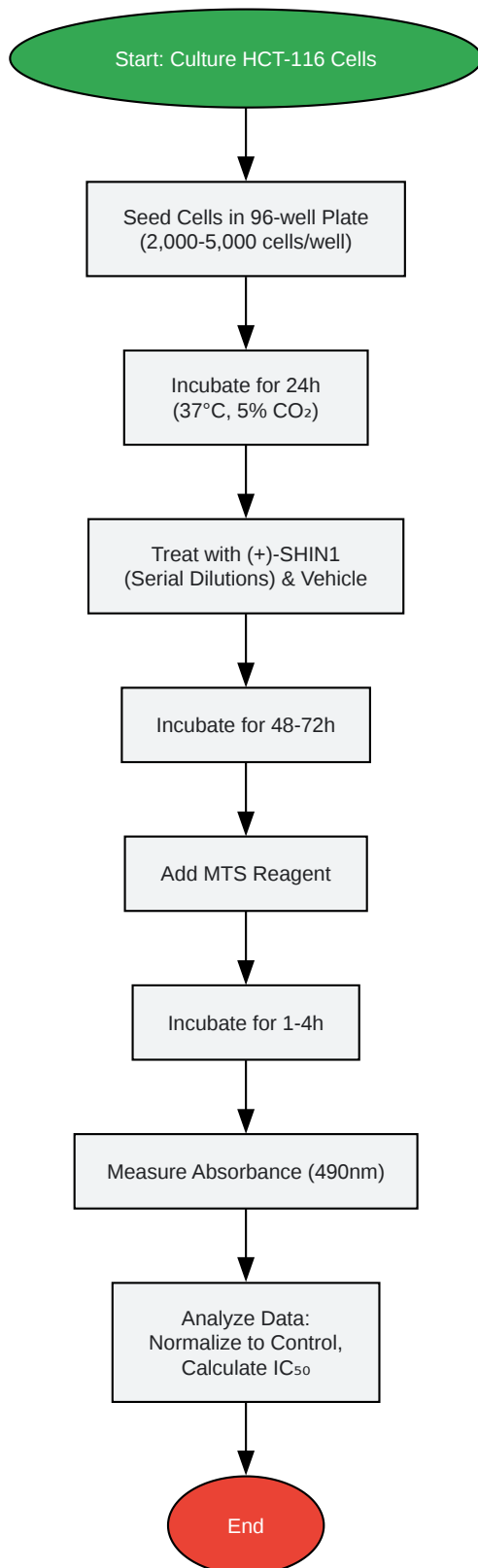
Signaling Pathway of (+)-SHIN1 Action



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Caption: Mechanism of **(+)-SHIN1** action in HCT-116 cells.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for determining **(+)-SHIN1** IC₅₀ in HCT-116 cells.

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